molecular formula C12H19NO7 B3052831 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate CAS No. 462100-44-3

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate

Cat. No. B3052831
CAS RN: 462100-44-3
M. Wt: 289.28 g/mol
InChI Key: IPVOKKLZOPXJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate is a chemical compound with the molecular formula C12H19NO7 . It is a derivative of oxaziridine and is commonly used as a reagent in organic synthesis . The compound is a colorless, odorless solid at room temperature and is soluble in organic solvents .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate can be represented by the SMILES notation: CCOC(=O)C1(ON1C(=O)OC(C)(C)C)C(=O)OCC . The InChI key for this compound is IPVOKKLZOPXJRZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate is 289.28 . It has 7 H-Bond acceptors and 0 H-Bond donors . The exact mass of the compound is 289.11600 .

Scientific Research Applications

Binding to Lanthanide Shift Reagents

Oxaziridines like 2-tert-butyl-oxaziridine have been studied for their interaction with lanthanide shift reagents. A study by Pirkle et al. (1979) found that for unhindered oxaziridines, nitrogen is the preferred coordination site. However, when bulky groups are present on nitrogen or the ring carbon, oxygen becomes the coordination site (Pirkle, Rinaldi, & Simmons, 1979).

Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]Triazines

The synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines involves compounds like ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates. Ivanov et al. (2017) developed new methods for synthesizing these compounds using tert-butyl nitrite and other agents (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Photochemical and Thermal Rearrangement

Lattes et al. (1982) studied the photochemical and thermal rearrangement of oxaziridines. They provided evidence supporting the stereoelectronic theory, which explains regioselectivities in these rearrangements. This research is crucial for understanding the behavior of oxaziridines under different conditions (Lattes, Oliveros, Rivière, et al., 1982).

Future Directions

As for future directions, while specific information is not available, the use of oxaziridines like 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate in the synthesis of pharmaceuticals and agrochemicals suggests potential areas of research and development .

properties

IUPAC Name

2-O-tert-butyl 3-O,3-O'-diethyl oxaziridine-2,3,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-6-17-8(14)12(9(15)18-7-2)13(20-12)10(16)19-11(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVOKKLZOPXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(N(O1)C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465554
Record name 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate

CAS RN

462100-44-3
Record name 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Reactant of Route 5
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.